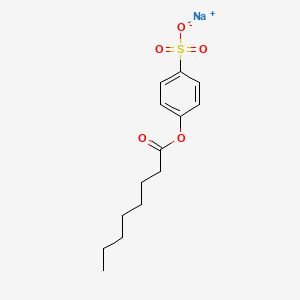

sodium 4-(octanoyloxy)benzenesulfonate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-octanoyloxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S.Na/c1-2-3-4-5-6-7-14(15)19-12-8-10-13(11-9-12)20(16,17)18;/h8-11H,2-7H2,1H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFZHDSEJSLKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073703 | |

| Record name | Octanoic acid, 4-sulfophenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-12-5 | |

| Record name | Octanoic acid, 4-sulfophenyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089740125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-sulfophenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Sodium 4-(octanoyloxy)benzenesulfonate and Related Compounds

The synthesis of this compound and its analogues is primarily achieved through several well-established routes. These methods typically involve the formation of an ester linkage and the introduction of a sulfonate group onto an aromatic ring.

A primary route for synthesizing these compounds involves a two-step process: the esterification of a phenol (B47542) followed by sulfonation. Phenols generally react slowly with carboxylic acids, so more reactive derivatives like acyl chlorides or acid anhydrides are often employed to form the initial phenyl ester. libretexts.org

In a typical procedure for a related compound, sodium nonanoyloxybenzenesulfonate (NOBS), nonanoic acid or its ester form is first reacted with phenol. wikipedia.org This is followed by an aromatic sulfonation step, commonly using sulfur trioxide (SO₃), which introduces a sulfonic acid group at the para position of the benzene (B151609) ring. wikipedia.org The direct esterification of phenols can also be achieved using a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com To enhance the reaction rate, the phenol may first be converted to the more reactive sodium phenoxide by treatment with sodium hydroxide (B78521). libretexts.org

This pathway involves the direct sulfonation of a pre-formed aryl carboxylate ester, such as phenyl octanoate (B1194180). The sulfonation of aromatic compounds is a classic electrophilic substitution reaction. cosoonchem.com For the synthesis of related alkylbenzene sulfonates, agents like concentrated sulfuric acid, fuming sulfuric acid, or sulfur trioxide are used. cosoonchem.com When using sulfur trioxide, the reaction is rapid and exothermic, often requiring dilution with a solvent or an inert gas to control the reaction and prevent side reactions. alfa-chemistry.com The sulfonation of the aryl ester introduces the sulfonic acid group onto the benzene ring, which is then neutralized with a base like sodium hydroxide to yield the final sodium salt. youtube.com

More complex, multi-step syntheses are also employed, often starting from an already sulfonated precursor. One such method begins with p-hydroxybenzenesulfonic acid sodium salt. google.com In this process, the starting material is first dehydrated, often by azeotropic distillation in a solvent like xylenes. google.com Subsequently, it is reacted with an acyl chloride, such as octanoyl chloride, in the presence of a phase-transfer catalyst to form the desired ester linkage. google.com This approach avoids the need to sulfonate the aromatic ring in a separate step, as the sulfonate group is already present on the starting phenol derivative. While specific examples involving trifluoroacetic acid and trifluoroacetic anhydride (B1165640) in the synthesis of this particular compound are not prominently documented, strong acid catalysts are a general feature in esterification reactions involving less reactive phenols. google.com

Table 1: Overview of Established Synthetic Pathways

| Pathway | Starting Materials | Key Reagents | General Process |

|---|---|---|---|

| Esterification and Sulfonation | Phenol, Octanoic Acid/Chloride | Strong acid catalyst, SO₃ | 1. Esterification of phenol to form phenyl octanoate.2. Sulfonation of the phenyl ester, followed by neutralization. wikipedia.orggoogle.com |

| Sulfonation of Aryl Ester | Phenyl Octanoate | Sulfonating agent (e.g., SO₃) | 1. Direct electrophilic sulfonation of the aromatic ring of the ester.2. Neutralization to form the sodium salt. cosoonchem.comalfa-chemistry.com |

| Multi-step from Sulfonated Phenol | p-Hydroxybenzenesulfonic acid sodium salt, Octanoyl chloride | Phase-transfer catalyst (e.g., tetra-n-butylphosphonium chloride) | 1. Dehydration of the sulfonated phenol salt.2. Reaction with acyl chloride to form the ester. google.com |

Novel Synthetic Methodologies and Catalytic Systems for Benzenesulfonate (B1194179) Synthesis

Research into the synthesis of benzenesulfonates has led to the development of novel and more efficient catalytic systems. These advancements focus on improving reaction yields, reducing environmental impact, and enhancing catalyst recoverability.

One improved method for preparing benzenesulfonate salts involves the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) and quaternary phosphonium (B103445) salts. google.com These catalysts facilitate the reaction between the salt of a hydroxybenzenesulfonic acid and an acid chloride, particularly in a two-phase system, leading to higher yields. google.com

More recently, iron-catalyzed cross-coupling reactions have been developed for synthesizing alkyl-substituted benzenesulfonate esters. This method utilizes environmentally benign iron catalysts with urea-based ligands to couple Grignard reagents with aryl chlorides, offering a sustainable approach that is compatible with a broad range of substrates. researchgate.net Aryl sulfonate esters are noted as being particularly reactive in these iron-catalyzed alkylation reactions. researchgate.net

In the pursuit of greener manufacturing, a new class of heterogeneous geminal atom catalysts (GACs) has been developed. sciencedaily.com These catalysts, featuring two copper ions held in a polymeric carbon nitride structure, are designed for high efficiency and selectivity in chemical reactions like cross-couplings. They are reusable and have been shown to significantly lower the carbon footprint compared to conventional catalysts. sciencedaily.com Such innovative systems represent a promising future for the sustainable production of fine chemicals, including complex benzenesulfonates. sciencedaily.com

Design and Synthesis of Structurally Modified Analogues

The structural modification of this compound, particularly through the variation of its alkyl chain, has been a subject of study. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

Analogues of this compound with different alkyl chain lengths, such as the nonanoyloxy (C9) and dodecanoyloxy (C12) derivatives, have been synthesized and are of commercial importance. wikipedia.orgchemscene.com

Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS) is a well-known analogue. wikipedia.orgwikidata.org Its synthesis can be achieved through the reaction of nonanoyl chloride with p-hydroxybenzenesulfonate sodium in a mixed solvent system like xylene and tetrachloroethane, using a phase-transfer catalyst to achieve high yields (above 96%). google.com

The dodecanoyloxy (C12) analogue, sodium 4-(dodecanoyloxy)benzenesulfonate, is another important variant. chemscene.comchemspider.com The synthesis of these longer-chain analogues generally follows the same established pathways, such as the reaction of the corresponding acyl chloride (e.g., dodecanoyl chloride) with a sulfonated phenol derivative. The variation in the alkyl chain length influences properties such as molar mass and solubility.

Table 2: Comparison of Sodium 4-(acyloxy)benzenesulfonate Analogues

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| This compound | 89740-12-5 | C₁₄H₁₉NaO₅S | 338.35 |

| Sodium 4-(nonanoyloxy)benzenesulfonate | 89740-11-4 | C₁₅H₂₁NaO₅S | 336.38 wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl octanoate |

| Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS) |

| Sodium 4-(dodecanoyloxy)benzenesulfonate |

| Sulfur trioxide |

| Sulfuric acid |

| Sodium hydroxide |

| Sodium phenoxide |

| Octanoyl chloride |

| p-Hydroxybenzenesulfonic acid sodium salt |

| Xylene |

| Tetra-n-butylphosphonium chloride |

| Nonanoic acid |

| Phenol |

| Tetrachloroethane |

| Trifluoroacetic acid |

| Trifluoroacetic anhydride |

| Dodecylbenzene (B1670861) |

| Phenyl benzoate |

| Nonanoyl chloride |

| Dodecanoyl chloride |

| Calcium sulfate (B86663) |

| Sodium carbonate |

| Diphenyl sulfone |

| Benzene sulfonic acid |

| Sodium benzene sulfonate |

| Sodium sulfite (B76179) |

Positional Isomerism Studies on the Benzenesulfonate Core

The arrangement of substituents on the benzene ring of sodium (octanoyloxy)benzenesulfonate significantly influences its physicochemical properties. While the 4-isomer (para-substituted) is the most commonly cited, the synthesis and characterization of its 2- (ortho-) and 3- (meta-) isomers are crucial for a comprehensive understanding of its structure-activity relationships.

The synthesis of these positional isomers would likely follow a similar synthetic pathway to the 4-isomer, starting from the corresponding sodium hydroxybenzenesulfonate isomer (sodium 2-hydroxybenzenesulfonate or sodium 3-hydroxybenzenesulfonate) and reacting it with octanoyl chloride. The existence of CAS numbers for related isomers, such as sodium 2-(nonanoyloxy)benzenesulfonate, supports the feasibility of these syntheses.

A comparative analysis of the 2-, 3-, and 4-isomers would be anticipated to reveal distinct differences in their properties:

Steric Hindrance: The ortho-isomer (2-position) would experience the most significant steric hindrance due to the proximity of the bulky octanoyloxy group to the sulfonate group. This could impact its reactivity, solubility, and interfacial properties.

Physical Properties: Properties such as melting point, boiling point, and solubility are expected to vary among the isomers due to differences in their molecular symmetry and intermolecular forces.

While the synthesis of these isomers is theoretically straightforward, a detailed comparative study of their properties is not extensively documented in publicly available literature, representing a potential area for future research.

Introduction of Complementary Functional Groups for Tailored Properties

The versatility of this compound can be significantly enhanced by the introduction of additional functional groups onto the molecule. These modifications can be targeted to either the benzene ring or the octanoyl chain, allowing for the fine-tuning of its properties for specific applications.

Functionalization of the Benzene Ring:

The aromatic core of the molecule provides a scaffold for electrophilic substitution reactions. For instance, nitration followed by reduction could introduce an amino group, which could then be further modified. The introduction of a nitro group, as seen in sodium 3-nitrobenzene-1-sulfonate, can alter the electronic properties and reactivity of the molecule atamanchemicals.com.

Modification of the Octanoyl Chain:

The aliphatic tail offers another site for chemical modification. For example, the introduction of a double bond within the chain could create a site for polymerization or further functionalization. Alternatively, the terminal methyl group could be a target for halogenation or oxidation to introduce new functionalities.

The strategic addition of these functional groups can be used to tailor various properties, including:

Solubility: The introduction of polar groups like hydroxyl or amino groups can enhance water solubility.

Reactivity: The incorporation of reactive handles such as double bonds or haloalkanes can enable the molecule to be covalently linked to other substrates or to participate in polymerization reactions.

Interfacial Activity: The balance between the hydrophilic head (sulfonate group) and the now-functionalized hydrophobic tail can be adjusted to optimize its performance as a surfactant or emulsifier.

While the general principles of organic synthesis suggest these modifications are feasible, specific examples of such functionalization on this compound are not widely reported, indicating another avenue for further investigation.

Advanced Purification and Isolation Techniques for Research-Grade Materials

Achieving a high degree of purity is essential for the accurate characterization and reliable application of this compound in research settings. Common impurities may include unreacted starting materials (sodium 4-hydroxybenzenesulfonate (B8699630) and octanoyl chloride), byproducts from side reactions, and residual solvents. A combination of techniques is typically employed to obtain research-grade material.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. For a molecule like this compound, which possesses both polar (sodium sulfonate) and nonpolar (octanoyl chain) regions, a mixed solvent system is often effective. A common approach involves dissolving the crude product in a solvent in which it is soluble at an elevated temperature (e.g., a polar solvent like ethanol (B145695) or a mixture of ethanol and water) and then inducing crystallization by cooling or by the addition of an anti-solvent (a nonpolar solvent in which the compound is less soluble, such as hexane (B92381) or diethyl ether). The choice of solvents should be guided by the principle that "like dissolves like," with consideration for the compound's ester functionality.

Chromatographic Methods:

For achieving very high purity, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for the purification of this compound. In this technique, a solution of the crude product is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By carefully controlling the gradient of the mobile phase, highly pure fractions of the desired product can be collected. researchgate.netnih.gov

The following table outlines a potential purification scheme for obtaining research-grade this compound:

| Purification Step | Technique | Description | Expected Outcome |

| Initial Purification | Recrystallization | Dissolution in a hot polar solvent (e.g., ethanol/water mixture) followed by slow cooling or addition of a nonpolar anti-solvent (e.g., hexane). | Removal of bulk impurities and unreacted starting materials. |

| Final Polishing | Preparative HPLC | Separation on a reverse-phase (C18) column using a water/acetonitrile or water/methanol gradient. | Isolation of highly pure this compound, free from closely related impurities. |

The purity of the final product should be verified using analytical techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data for the compound This compound to generate a detailed article that adheres to the requested outline.

The provided structure requires specific, quantitative research findings, such as the Critical Micelle Concentration (CMC), the influence of temperature and electrolytes on its aggregation, the role of counterion binding, and the standard Gibbs free energy of micellization.

Searches for this particular compound did not yield dedicated studies detailing these precise parameters. While information is available for structurally related compounds, such as sodium dodecylbenzenesulfonate (SDBS), sodium 4-octylbenzenesulfonate (NaOBS), or sodium octanoate, these molecules differ in their chemical structure (e.g., length of the alkyl chain, nature of the linkage to the benzene ring, or the head group) and thus their physicochemical properties cannot be extrapolated to accurately represent this compound.

To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, it is not possible to provide the detailed analysis and data tables as specified in the outline. Generating such content would require fabricating data, which is beyond the scope of a factual AI assistant.

Therefore, the article cannot be generated at this time due to the lack of specific published research on the self-assembly, aggregation, and interfacial phenomena of this compound.

Enthalpy (ΔH°m) and Entropy (ΔS°m) Contributions to Self-Assembly

The process of micelle formation, or micellization, is governed by changes in the standard Gibbs free energy of micellization (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions, as described by the equation: ΔG°m = ΔH°m - TΔS°m. For most ionic surfactants in aqueous solutions, micellization is a spontaneous process, indicated by a negative ΔG°m. ajchem-a.com

Table 1: General Thermodynamic Parameters of Micellization for Anionic Surfactants

| Thermodynamic Parameter | Typical Sign/Value | Primary Contribution |

| ΔG°m (Gibbs Free Energy) | Negative | Indicates a spontaneous process. |

| ΔH°m (Enthalpy) | Varies (can be +, -, or ~0) | Reflects bond-breaking and bond-making energies. |

| ΔS°m (Entropy) | Positive | Driven by the hydrophobic effect and release of structured water. |

This table represents generalized values for anionic surfactants and is intended to be illustrative for this compound in the absence of specific experimental data.

Enthalpy-Entropy Compensation Phenomena in Micellar Systems

A common observation in the study of micellization is the phenomenon of enthalpy-entropy compensation. This occurs when a linear relationship is observed between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization for a series of related surfactants or for a single surfactant under varying conditions (e.g., temperature, solvent composition). nih.govjst.go.jp This relationship can be expressed as:

ΔH°m = T_c * ΔS°m + ΔG*

where T_c is the compensation temperature and ΔG* is the Gibbs free energy at the compensation temperature. The compensation temperature is often interpreted as a measure of the solvation properties of the system. For many surfactants in aqueous solutions, T_c is found to be in the range of 299 to 315 K. nih.govjst.go.jpresearchgate.net

Micellar Structure and Microenvironment Characterization

Determination of Micelle Aggregation Numbers

The micelle aggregation number (N_agg) is a fundamental parameter that defines the number of individual surfactant monomers that assemble to form a single micelle. This number is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution. researchgate.netcsun.edu

For anionic surfactants, N_agg is commonly determined using steady-state or time-resolved fluorescence quenching techniques. researchgate.net In a typical experiment, a fluorescent probe (like pyrene) is solubilized within the micelles. A quencher molecule is then added to the solution. By analyzing the quenching of the fluorescence as a function of the quencher concentration, the aggregation number can be calculated. The principle relies on the statistical distribution of probes and quenchers among the micelles.

While the specific N_agg for this compound is not documented in the searched literature, studies on similar surfactants like sodium dodecylbenzenesulfonate (SDBS) show that aggregation numbers can be influenced by the structure of the hydrophobic part and the conditions of the medium. nih.gov For instance, the aggregation number of alkylbenzene sulfonates generally increases with the length of the alkyl chain. csun.edu The presence of the ester group and the phenyl ring in this compound would create a unique packing geometry within the micelle compared to simple alkyl sulfates.

Micropolarity and Microviscosity within the Micellar Core

The interior of a micelle creates a unique microenvironment that is significantly different from the bulk aqueous solution. The micropolarity and microviscosity of this environment are crucial for the micelle's ability to solubilize nonpolar substances.

Micropolarity: The core of the micelle, formed by the hydrophobic octanoyl chains, provides a nonpolar, hydrocarbon-like environment. However, water molecules can penetrate into the micellar structure, particularly in the region between the core and the hydrophilic headgroups (the palisade layer). This results in a polarity gradient within the micelle. The micropolarity can be experimentally determined using fluorescent probes whose emission spectra are sensitive to the polarity of their surroundings. Pyrene is a common probe for this purpose, with the ratio of its first and third vibronic peaks (I₁/I₃) being a widely used indicator of the polarity of its local environment. A lower I₁/I₃ ratio indicates a more nonpolar environment. For this compound, the ester group's proximity to the phenyl ring might create a region of intermediate polarity near the micellar core-water interface.

Microviscosity: The micellar core is not a rigid structure but a fluid-like environment. The microviscosity within the micelle is significantly higher than that of bulk water and is a measure of the motional freedom of molecules within the core. This property can be assessed using fluorescent molecular rotors, whose fluorescence intensity or lifetime is dependent on the viscosity of their environment. The increased microviscosity is a result of the confined space and the dense packing of the hydrocarbon tails.

Dynamic Properties of Micellar Assemblies

Micellar assemblies are highly dynamic structures. There is a constant and rapid equilibrium between monomers in the bulk solution and those within the micelles. The timescale for a surfactant monomer to enter or leave a micelle is typically in the range of microseconds to milliseconds. This dynamic nature is essential for the micelle's function in various applications, allowing for rapid response to changes in concentration or the introduction of other molecules. Furthermore, the micelles themselves are not static in size or shape and can undergo structural transitions in response to changes in solution conditions.

Solubilization Mechanisms within Micellar Aggregates

A key characteristic of surfactant micelles is their ability to increase the aqueous solubility of poorly soluble or insoluble compounds, a process known as solubilization. The location where a solubilized molecule (solubilizate) resides within the micelle depends on its polarity.

Nonpolar Compounds: Molecules like alkanes or nonpolar aromatic hydrocarbons are typically located in the innermost, nonpolar core of the micelle, interacting with the hydrophobic tails of the surfactant.

Polar Compounds: Molecules with polar functional groups may be solubilized in the outer region of the micelle, the palisade layer, among the hydrophilic headgroups. Their orientation will depend on the balance of their polar and nonpolar parts.

Amphiphilic Compounds: Molecules with both polar and nonpolar characteristics, such as long-chain alcohols or other surfactants, will intercalate between the surfactant monomers of the micelle, with their hydrophobic part in the core and their hydrophilic part near the surface.

For this compound micelles, the presence of the benzene ring and the ester group in the surfactant structure could provide specific interaction sites for certain solubilizates. For example, aromatic solubilizates might preferentially locate near the phenyl rings of the surfactant in the palisade layer. nih.govresearchgate.net The solubilization capacity is generally dependent on the size of the micellar core and the aggregation number; larger micelles with higher aggregation numbers typically exhibit greater solubilization power.

Solubilization of Hydrophobic Guest Molecules

Surfactants like this compound are known for their ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles possess a hydrophobic core, formed by the aggregation of the octanoyl tails, and a hydrophilic shell, composed of the sodium sulfonate head groups interacting with water. This structure is fundamental to the process of solubilization.

It is anticipated that this compound would be effective in solubilizing hydrophobic (water-insoluble) guest molecules. These guest molecules would partition into the hydrophobic core of the micelles, thereby being shielded from the aqueous environment. The efficiency of this process would depend on several factors, including the size and chemical nature of the hydrophobic guest, the concentration of the surfactant, and the temperature and ionic strength of the solution. For instance, nonpolar molecules like hydrocarbons and certain dyes would be readily incorporated into the micellar core.

Quantitative Analysis of Solubilization Capacity and Efficiency

A quantitative analysis of the solubilization capacity of this compound would involve determining key parameters such as the Molar Solubilization Ratio (MSR) and the Micelle-Water Partition Coefficient (K_m).

Molar Solubilization Ratio (MSR): This is defined as the number of moles of a hydrophobic substance that can be solubilized per mole of surfactant forming the micelles. It is a measure of the solubilizing power of the surfactant.

Micelle-Water Partition Coefficient (K_m): This coefficient quantifies the distribution of the hydrophobic guest molecule between the micellar and aqueous phases. A higher K_m value indicates a greater preference of the guest molecule for the micellar environment.

While specific experimental data for this compound is not available, a hypothetical data table illustrating these parameters for a typical anionic surfactant is presented below for conceptual understanding.

| Hydrophobic Guest Molecule | Molar Solubilization Ratio (MSR) (hypothetical) | Micelle-Water Partition Coefficient (K_m) (hypothetical) |

| Naphthalene | 0.05 | 2 x 10^4 |

| Pyrene | 0.02 | 5 x 10^5 |

| Sudan IV (dye) | 0.08 | 1 x 10^6 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Interfacial Tension and Surface Activity Studies

Surface Tension Reduction Capabilities

This compound is expected to be an effective surface-active agent, capable of significantly reducing the surface tension of water. wikipedia.org As an amphiphilic molecule, it would spontaneously adsorb at the air-water interface, orienting itself with the hydrophobic octanoyl tail directed towards the air and the hydrophilic sulfonate head group remaining in the water. This adsorption disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is often quantified by its critical micelle concentration (CMC) and the surface tension at the CMC (γ_cmc).

For comparative purposes, related anionic surfactants like sodium dodecylbenzene sulfonate (SDBS) are known to lower the surface tension of water from approximately 72 mN/m to the range of 30-40 mN/m at their CMC. mdpi.com It is plausible that this compound would exhibit similar, though not identical, behavior.

Adsorption at Defined Interfaces (e.g., oil-water, solid-liquid)

Beyond the air-water interface, this compound would also adsorb at oil-water and solid-liquid interfaces.

Oil-Water Interface: At an oil-water interface, the surfactant molecules would align with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This adsorption lowers the interfacial tension between the oil and water, which is a critical factor in the formation and stabilization of emulsions. The extent of adsorption and the resulting reduction in interfacial tension are key to its potential applications as an emulsifying agent. The area-per-molecule at the interface would be influenced by the packing of the surfactant molecules, which in turn is affected by factors like electrostatic repulsion between the head groups and interactions between the hydrophobic tails.

Solid-Liquid Interface: The adsorption of this compound onto a solid surface from a liquid phase would depend on the nature of the solid and the solvent. For a hydrophobic solid surface in an aqueous solution, the hydrophobic tails would likely adsorb onto the surface, leaving the hydrophilic head groups facing the water, thereby making the surface more hydrophilic. Conversely, on a polar or charged surface, the adsorption mechanism would be more complex, involving electrostatic interactions between the sulfonate head group and the surface charges.

A hypothetical representation of adsorption data is provided in the table below to illustrate the concepts.

| Interface | Surface Excess Concentration (Γ) at saturation (hypothetical) (mol/m²) | Area per Molecule (A) at saturation (hypothetical) (Ų/molecule) |

| Air-Water | 3.0 x 10⁻⁶ | 55 |

| n-Octane-Water | 2.5 x 10⁻⁶ | 66 |

| Polystyrene-Water | 1.8 x 10⁻⁶ | 92 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Synthesis and Manufacturing Processes

Common Laboratory and Industrial Synthesis Routes

The most common and industrially viable method for producing this compound is the esterification of a phenol (B47542) sulfonate salt with an acyl chloride. google.com

Reaction Scheme:

The synthesis involves two primary precursors:

Sodium 4-hydroxybenzenesulfonate (B8699630) : The starting aromatic compound that provides the phenyl sulfonate head.

Octanoyl chloride : The acylating agent that introduces the hydrophobic octanoyl tail.

The reaction is an esterification where the hydroxyl group (-OH) of sodium 4-hydroxybenzenesulfonate attacks the carbonyl carbon of octanoyl chloride, forming the ester linkage and eliminating hydrogen chloride (HCl).

Precursors, Reagents, and Reaction Conditions

A typical synthesis process is as follows:

Preparation of the Anhydrous Salt : The reaction is sensitive to water, so the precursor, sodium 4-hydroxybenzenesulfonate dihydrate, is first dehydrated. This is often achieved by heating a suspension of the salt in a solvent like xylene and removing the water via azeotropic distillation. nih.gov

Esterification : The anhydrous sodium 4-hydroxybenzenesulfonate is reacted with octanoyl chloride. To facilitate the reaction between the solid salt and the liquid acyl chloride, a phase-transfer catalyst is often employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are effective for this purpose. google.com

Solvent and Temperature : The reaction is typically carried out in a non-polar aprotic solvent mixture, such as xylene and tetrachloroethane, under reflux conditions (heating to the solvent's boiling point, around 145°C) for several hours to ensure the reaction goes to completion. google.com

Work-up and Purification : After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The product is washed with a non-polar solvent like petroleum ether or recycled filtrate to remove unreacted starting materials and byproducts. The final product is then dried under a vacuum to yield a solid powder. google.comnih.gov

Iv. Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For sodium 4-(octanoyloxy)benzenesulfonate, ¹H NMR provides precise information about the chemical environment of hydrogen atoms, confirming the arrangement of the aromatic ring, the ester linkage, and the aliphatic octanoyl chain.

Based on the compound's structure, a predicted ¹H NMR spectrum in a suitable solvent (like DMSO-d₆ or D₂O) would exhibit distinct signals corresponding to the different proton environments. The aromatic protons on the benzenesulfonate (B1194179) ring typically appear as two sets of doublets due to their para-substitution pattern. The protons of the octanoyloxy chain show characteristic signals for the terminal methyl group (a triplet), the methylene (B1212753) group adjacent to the carbonyl (a triplet), and a series of overlapping multiplets for the other methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (protons ortho to -SO₃⁻) | 7.7 - 7.9 | Doublet (d) | 2H |

| Aromatic (protons ortho to -O-C=O) | 7.2 - 7.4 | Doublet (d) | 2H |

| Methylene (α to C=O) | 2.5 - 2.7 | Triplet (t) | 2H |

| Methylene (β to C=O) | 1.6 - 1.8 | Multiplet (m) | 2H |

| Methylene chain (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet (m) | 8H |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays a combination of characteristic absorption bands that confirm the presence of the sulfonate, ester, and aromatic components.

Key vibrational modes include the strong, sharp carbonyl (C=O) stretch of the ester group, the asymmetric and symmetric stretches of the sulfonate (SO₃⁻) group, C-O stretching vibrations from the ester linkage, and various stretching and bending vibrations from the aromatic ring and the aliphatic chain. libretexts.orgupi.edu The conjugation of the ester with the aromatic ring typically shifts the C=O stretching frequency to a slightly lower wavenumber compared to aliphatic esters. spectroscopyonline.comorgchemboulder.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Ester Carbonyl (C=O) Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonate (SO₃⁻) Asymmetric Stretch | ~1200 | Strong |

| Ester Asymmetric C-C-O Stretch | 1310 - 1250 | Strong |

| Sulfonate (SO₃⁻) Symmetric Stretch | ~1040 | Strong |

| Ester Symmetric O-C-C Stretch | 1130 - 1100 | Strong |

Raman Spectroscopy for Determination of Molecular Structural Features

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and symmetric functional groups. For this compound, Raman spectroscopy can effectively probe the molecular structure, including the sulfonate group, the aromatic ring, and the conformation of the octanoyl chain. researchgate.net Studies on related compounds like sodium p-toluenesulfonate and sodium octanoate (B1194180) show distinct Raman signals that are valuable for characterization. chemicalbook.comchemicalbook.comacs.org The symmetric stretching of the sulfonate group and the "breathing" modes of the aromatic ring typically yield strong Raman signals. acs.orgplu.mx Furthermore, the C-C and C-H vibrations in the alkyl chain provide insight into its conformational order (e.g., trans vs. gauche conformers), which can change upon micellization. acs.orgplu.mx

Table 3: Key Raman Shifts for this compound Structural Features

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretches | 2800 - 3000 |

| Aromatic Ring Breathing | ~1600 and ~1000 |

| Ester C=O Stretch | 1715 - 1730 |

| Alkyl C-C Stretches (trans conformer) | ~1130 and ~1060 |

| S-O Symmetric Stretch (SO₃⁻) | ~1040 |

| C-S Stretch | ~780 |

Mass Spectrometry (MS) for Molecular Identification and Transformation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in negative ion mode, is well-suited for analyzing anionic surfactants like this compound. rsc.org

The analysis would be expected to show a prominent peak for the anionic form of the molecule, [M-Na]⁻, at an m/z corresponding to the molecular formula C₁₄H₁₉O₅S⁻. Tandem MS (MS/MS) experiments can induce fragmentation, providing structural information. nih.gov Key fragmentation pathways would likely include the cleavage of the ester bond, resulting in the formation of 4-sulfophenolate and octanoyl fragments, or the loss of SO₂. aaqr.org This fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. mdpi.comresearchgate.net

Table 4: Predicted ESI-MS Ions for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M-Na]⁻ | C₁₄H₁₉O₅S⁻ | 299.09 | Parent Anion |

| [M-Na-C₈H₁₄O]⁻ | C₆H₅O₄S⁻ | 173.00 | Fragment from ester cleavage (loss of octenoyl ketene) |

| [C₇H₁₅COO]⁻ | C₈H₁₅O₂⁻ | 143.11 | Octanoate anion fragment |

X-ray Diffraction (XRD) and Small-Angle Scattering (SAS) for Supramolecular Structural Analysis

While XRD is used for determining the atomic and molecular structure of a crystal, both XRD and Small-Angle Scattering (SAS), which includes Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are crucial for analyzing the larger-scale supramolecular structures formed by surfactants. rsc.orgrsc.org For this compound, these techniques can elucidate the arrangement of molecules in both the solid state and in solution.

In the solid state, powder XRD can reveal the crystalline nature and lamellar packing of the surfactant molecules. researchgate.netwhiterose.ac.uk In aqueous solutions above the critical micelle concentration, SAXS and SANS are used to determine the size, shape (e.g., spherical, ellipsoidal, cylindrical), and aggregation number of the micelles. nist.govuni-saarland.denih.gov By fitting the scattering data to various models, it is possible to obtain detailed information about the micellar core (formed by the hydrophobic octanoyl tails) and the surrounding corona of hydrophilic benzenesulfonate headgroups. uni-saarland.de

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Interaction Studies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of this compound and to study its potential interactions. pnrjournal.com

A common method for this type of anionic surfactant is reverse-phase HPLC (RP-HPLC). nih.gov In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and water containing a buffer or an ion-pairing agent. sielc.comshimadzu.com Detection is often achieved using a UV detector, as the benzene (B151609) ring is a strong chromophore. This method can effectively separate the target compound from impurities such as unreacted starting materials (e.g., sodium 4-hydroxybenzenesulfonate) or by-products from synthesis and degradation (e.g., hydrolysis products). pnrjournal.comresearchgate.net

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~260 nm |

| Column Temperature | 30 - 40 °C |

Conductometric Methods for Quantitative Determination of Aggregation Parameters

Conductometric methods provide a straightforward and reliable way to determine the critical micelle concentration (CMC) of ionic surfactants like this compound. uni-potsdam.deresearchgate.net The CMC is a fundamental parameter that defines the concentration at which individual surfactant molecules (unimers) begin to self-assemble into micelles. nih.gov

Zeta Potential Measurements for Surface Charge Characteristics in Suspensions

As an anionic surfactant, this compound possesses a negatively charged sulfonate headgroup. sancolo.comlocusingredients.com When dispersed in an aqueous medium, the surfactant molecules are expected to adsorb onto surfaces or form micelles, imparting a negative surface charge to any suspended particles. This induced negative charge leads to a negative zeta potential. The magnitude of the zeta potential is influenced by several factors, including surfactant concentration, pH of the suspension, and the ionic strength of the medium. mst.eduresearchgate.netnih.gov

The concentration of the surfactant plays a significant role in determining the zeta potential. At very low concentrations, the adsorption of individual surfactant anions onto a surface will lead to a gradual increase in the negative zeta potential. As the concentration increases towards the critical micelle concentration (CMC), the surface coverage becomes more extensive, resulting in a more negative zeta potential. researchgate.net Studies on similar anionic surfactants have shown that the absolute value of the zeta potential increases dramatically with concentration until it reaches a plateau or even decreases slightly after the CMC is surpassed. researchgate.net

The pH of the aqueous phase is another crucial factor. For sulfonate-based anionic surfactants, the headgroup is strongly acidic and remains ionized (negatively charged) over a wide pH range. nih.gov Therefore, the zeta potential of particles in a suspension containing this compound is expected to be negative and relatively stable across a broad pH spectrum. However, at very low pH values, the increased concentration of H+ ions could lead to some charge neutralization at the surface, potentially reducing the magnitude of the negative zeta potential. researchgate.net

The presence of electrolytes in the suspension can also significantly affect the zeta potential. An increase in the concentration of counter-ions (like Na+ from the surfactant itself or from added salts) can lead to a compression of the electrical double layer surrounding the particles. This compression results in a decrease in the measured absolute value of the zeta potential, which can impact the stability of the suspension. scielo.brmdpi.com

Illustrative Data Table Based on Analogous Surfactant Behavior

The following table provides a hypothetical representation of the expected zeta potential of a model particulate system in the presence of increasing concentrations of this compound. This data is illustrative and based on the typical behavior observed for anionic surfactants like SDBS.

| Concentration of this compound (mM) | Expected Zeta Potential (mV) |

| 0 | -15.2 ± 1.8 |

| 0.1 | -25.5 ± 2.1 |

| 0.5 | -38.7 ± 2.5 |

| 1.0 | -45.3 ± 2.3 |

| 5.0 | -52.1 ± 2.0 |

| 10.0 | -55.8 ± 1.9 |

V. Mechanistic Studies of Chemical Transformation and Environmental Degradation

Chemical Degradation Pathways

The abiotic degradation of sodium 4-(octanoyloxy)benzenesulfonate is primarily governed by its hydrolytic, oxidative, and reductive transformations.

Hydrolytic Stability and Mechanism of the Ester Linkage

The ester bond in this compound is a key site for hydrolytic cleavage. This reaction involves the breaking of the ester bond by water, which can be catalyzed by either acid or base.

Under aqueous conditions, the hydrolysis of the ester linkage would yield 4-hydroxybenzenesulfonate (B8699630) and octanoic acid. The rate of this hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under alkaline conditions (saponification) compared to acidic or neutral conditions. The reaction with pure water is typically very slow. nih.gov The mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Enzymatic hydrolysis of ester bonds is also a well-established process. Hydrolases, such as esterases, are ubiquitous in biological systems and can efficiently catalyze the cleavage of ester linkages. The rate and selectivity of enzymatic hydrolysis are influenced by the specific enzyme and the structure of the ester compound.

Oxidative Degradation Processes (e.g., Advanced Oxidation Processes - AOPs)

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. nih.gov These radicals are non-selective and can attack various parts of the this compound molecule.

Potential sites of oxidative attack include:

The Aromatic Ring: Hydroxyl radicals can attack the benzene (B151609) ring, leading to hydroxylation and subsequent ring-opening reactions. This can result in the formation of various aliphatic carboxylic acids and ultimately mineralization to carbon dioxide and water. nih.gov

The Alkyl Chain: The octanoyl side chain is also susceptible to oxidative degradation, which can proceed through hydrogen abstraction, leading to the formation of various oxidized intermediates.

Common AOPs include processes involving ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. The efficiency of AOPs in degrading aromatic sulfonates depends on factors such as pH, the concentration of the oxidant, and the presence of other substances in the water matrix.

Reductive Degradation Processes

Reductive degradation processes are less common for this type of compound in typical aerobic environments. However, under specific anaerobic or chemically-reducing conditions, certain functional groups can be reduced. The ester group, for instance, can undergo reductive cleavage, although this generally requires strong reducing agents.

Identification and Characterization of Transformation Products

Based on the likely degradation pathways, the primary transformation products of this compound are expected to be:

From Hydrolysis:

4-Hydroxybenzenesulfonate (also known as phenol-4-sulfonate)

Octanoic Acid

From Oxidation:

Hydroxylated derivatives of the aromatic ring.

Products of aromatic ring cleavage, such as smaller dicarboxylic acids.

Oxidized products of the octanoyl chain.

Ultimately, complete mineralization to CO₂, H₂O, and sulfate (B86663) (SO₄²⁻).

The specific nature and distribution of transformation products would depend on the degradation conditions. For instance, studies on the photocatalytic degradation of other aromatic compounds have shown the formation of various hydroxylated and ring-opened products.

Biodegradation Mechanisms and Environmental Fate

The biodegradation of this compound in the environment would likely be initiated by microbial enzymes.

Microbial Degradation Pathways (e.g., chain-shortening oxidation, ring-opening, desulfonation)

The biodegradation of this compound is expected to proceed in a stepwise manner, involving the cleavage of the ester bond followed by the degradation of the resulting components.

Ester Hydrolysis: The initial and most probable step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage by microbial esterases. This would release 4-hydroxybenzenesulfonate and octanoic acid into the environment.

Degradation of Octanoic Acid: Octanoic acid is a fatty acid that is readily biodegradable by many microorganisms through the β-oxidation pathway, where the fatty acid chain is shortened by two carbon atoms in each cycle.

Degradation of 4-Hydroxybenzenesulfonate: The biodegradation of the resulting 4-hydroxybenzenesulfonate would involve several key steps, based on studies of similar sulfonated aromatic compounds:

Desulfonation: The removal of the sulfonate group is a critical step in the mineralization of sulfonated aromatic compounds. This can be catalyzed by specific bacterial enzymes, often requiring NADH and oxygen. researchgate.net The sulfonate group is released as sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻).

Aromatic Ring Opening: Following or preceding desulfonation, the aromatic ring of the resulting phenol (B47542) would be cleaved by microbial dioxygenases. This leads to the formation of aliphatic intermediates that can enter central metabolic pathways. cler.com

The biodegradability of related compounds can be influenced by environmental conditions. For example, linear alkylbenzene sulfonates are readily biodegraded under aerobic conditions, while their degradation is much slower under anaerobic conditions.

Influence of Environmental Factors on Biodegradation Kinetics and Extent

Temperature: As with most biological processes, temperature plays a critical role in the biodegradation of this compound. Generally, an increase in temperature, within the optimal range for microbial growth, leads to an enhanced rate of degradation. Studies on related linear alkylbenzene sulfonate (LAS) compounds have shown that lower temperatures can lead to longer acclimation periods for microorganisms and consequently slower degradation rates.

Microbial Population: The presence of a well-acclimated microbial community is paramount for the efficient biodegradation of this compound. Environments with a history of exposure to similar surfactants are likely to harbor microbial populations capable of readily degrading the compound. The density and diversity of the microbial population will also influence the degradation kinetics.

Below is an interactive data table summarizing the expected influence of these environmental factors on the biodegradation of this compound, based on general knowledge of related compounds.

| Environmental Factor | Condition | Expected Impact on Biodegradation Rate | Rationale |

| Temperature | Low (e.g., 10°C) | Decreased | Reduced microbial metabolic activity and enzyme kinetics. |

| Moderate (e.g., 25°C) | Optimal | Favorable conditions for the growth and activity of most degrading microorganisms. | |

| High (e.g., >40°C) | Decreased | Potential for enzyme denaturation and inhibition of microbial growth. | |

| pH | Acidic (e.g., pH < 6) | Decreased | Sub-optimal conditions for many bacterial species and their enzymes. |

| Neutral (e.g., pH 7) | Optimal | Ideal pH for the enzymatic machinery of many degrading bacteria. | |

| Alkaline (e.g., pH > 8) | Potentially Increased (abiotic) / Decreased (biotic) | Increased rate of chemical hydrolysis of the ester bond, but may be sub-optimal for microbial activity. | |

| Microbial Acclimation | Non-acclimated | Lag phase followed by degradation | Microorganisms require time to induce the necessary enzymes for degradation. |

| Acclimated | Rapid degradation | Pre-existing microbial populations are already equipped to metabolize the compound. |

Bioavailability and Biotransformation Processes

The bioavailability of this compound is a key factor governing its susceptibility to microbial attack. As a surfactant, it has a tendency to partition to interfaces, such as soil organic matter or sediment, which can reduce its concentration in the aqueous phase and thus its availability to microorganisms.

The biotransformation of this compound is believed to proceed through a multi-step process initiated by the cleavage of the ester bond. This initial hydrolytic step can be mediated by extracellular or intracellular microbial esterases.

Initial Hydrolysis: The primary step in the biotransformation is the hydrolysis of the ester linkage, yielding two primary metabolites:

4-hydroxybenzenesulfonate

Octanoic acid

Metabolism of Intermediates: Following the initial hydrolysis, the resulting intermediates are further metabolized by distinct biochemical pathways:

Octanoic Acid: This fatty acid is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. In this process, the fatty acid chain is sequentially shortened by two carbon units, generating acetyl-CoA, which then enters the citric acid cycle for energy production.

4-hydroxybenzenesulfonate: The degradation of this sulfonated aromatic compound is more complex. It typically involves initial enzymatic modifications of the aromatic ring. A common pathway for the degradation of such compounds is initiated by a monooxygenase that hydroxylates the aromatic ring to form a catechol derivative. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can be further metabolized. The sulfonate group is ultimately removed and released as inorganic sulfate.

Photodegradation Studies under Varied Irradiance Conditions

The photodegradation of this compound in the environment is another potential transformation pathway, particularly in sunlit surface waters. The rate and extent of photodegradation are dependent on the intensity and wavelength of the incident light (irradiance).

While specific studies on the photodegradation of this compound are limited, related aromatic compounds are known to undergo photochemical reactions. The benzenesulfonate (B1194179) moiety can absorb ultraviolet (UV) radiation, leading to the formation of excited states that can then undergo various reactions, including bond cleavage and reaction with reactive oxygen species (ROS) present in the water, such as hydroxyl radicals.

The expected trend is that an increase in irradiance, particularly in the UV range, will lead to a higher rate of photodegradation. The presence of photosensitizers in the water, such as dissolved organic matter, could also influence the photodegradation rate by promoting the formation of ROS.

An illustrative data table on the expected effect of irradiance is provided below.

| Irradiance Level | Wavelength Range | Expected Photodegradation Rate | Mechanism |

| Low | Visible light | Negligible | Insufficient energy to induce photochemical reactions. |

| Moderate | UVA (320-400 nm) | Slow to Moderate | Potential for direct photolysis and indirect photolysis via reaction with ROS. |

| High | UVB (280-320 nm) | Moderate to High | Higher energy photons leading to more efficient direct photolysis and ROS formation. |

Mechanistic Insights from Reaction Kinetics and Intermediate Product Analysis

Mechanistic insights into the degradation of this compound can be gleaned from the study of its reaction kinetics and the identification of intermediate products.

Intermediate Product Analysis: The identification of intermediate products is crucial for elucidating the degradation pathway. For this compound, the primary intermediates expected from the initial hydrolysis are 4-hydroxybenzenesulfonate and octanoic acid.

Further along the degradation pathway of 4-hydroxybenzenesulfonate, the formation of hydroxylated intermediates, such as a catechol derivative, would provide strong evidence for an oxidative ring-opening mechanism. The detection of short-chain carboxylic acids would indicate the subsequent breakdown of the aliphatic chain resulting from ring cleavage. Analysis of the degradation of 3-(4-sulfophenyl)butyrate, a related compound, has identified 4-sulfoacetophenone and 4-sulfophenol as transient intermediates, supporting a pathway involving initial modification of the side chain followed by reactions on the aromatic ring.

Vi. Advanced Applications in Chemical Sciences and Engineering

Applications in Enhanced Oil Recovery (EOR) and Related Subsurface Processes

There is no specific information available in the reviewed literature concerning the application of sodium 4-(octanoyloxy)benzenesulfonate in enhanced oil recovery (EOR), including its role in alkaline-surfactant-polymer (ASP) flooding. General EOR research focuses on a wide array of surfactants, but the performance and behavior of this particular compound in EOR systems are not documented.

No data could be found on the efficacy of this compound in reducing interfacial tension between oil and water, a critical parameter for mobilizing trapped oil in reservoirs. The ability of surfactants to lower this tension is a key factor in their selection for EOR applications. kruss-scientific.comresearchgate.nete3s-conferences.org However, studies detailing the interfacial properties of this compound are absent from the available scientific record.

The adsorption of surfactants onto reservoir rock is a significant factor in the economic and technical feasibility of chemical EOR projects. Information regarding the adsorption characteristics of this compound on porous media, such as sandstone or carbonate reservoir rocks, is not available in the surveyed literature.

The successful application of surfactant-polymer flooding depends on the compatibility of the surfactant with high-molecular-weight polymers (like partially hydrolyzed polyacrylamide) and other additives in the EOR formulation. mdpi.com There are no published studies that investigate the compatibility or synergistic interactions of this compound with polymers commonly used in EOR.

Role in Polymer Science and Functional Materials Engineering

Investigations into the role of this compound in polymer science and the engineering of functional materials have not been reported in the accessible scientific literature. While related sulfonate compounds are utilized in these areas, specific applications of the octanoyloxy derivative are not documented.

The modification of polymeric resins, such as polystyrene, often involves the incorporation of functional groups to alter their properties. While sulfonation of polystyrene is a known process, there is no evidence to suggest that this compound is used as a modifying agent for sulfonated polystyrene resins or other similar polymer systems. researchgate.net

Polypyrrole coatings are of interest for their conductive and functional properties, and their synthesis can be influenced by various dopant molecules. nih.govnih.govepa.govresearchgate.net However, a review of the literature on polypyrrole synthesis and functionalization does not indicate the use of this compound as a dopant or component in the formation of these coatings.

Applications in Separation Science and Purification Technologies

This compound, as an anionic surfactant, has significant potential in surfactant-enhanced separation and extraction processes, most notably in chemical Enhanced Oil Recovery (cEOR). nih.gov In cEOR, surfactants are injected into oil reservoirs to mobilize residual oil that is trapped by capillary forces after primary and secondary recovery methods are exhausted. tridentenergyintl.com The effectiveness of this technique relies on several key mechanisms driven by the surfactant's molecular structure.

The primary mechanism is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). tridentenergyintl.com The amphiphilic nature of this compound allows it to accumulate at the oil-water interface, with its hydrophobic octanoyloxy-benzene tail orienting into the oil phase and its hydrophilic sulfonate head remaining in the aqueous phase. This alignment disrupts the cohesive forces at the interface, lowering the IFT and allowing the trapped oil droplets to be deformed and mobilized through the porous rock formation. tridentenergyintl.comresearchgate.net

Another critical mechanism is wettability alteration. Reservoir rocks can be "oil-wet," meaning the oil preferentially adheres to the rock surface, which hinders its displacement by water. tridentenergyintl.com Anionic surfactants like this compound can adsorb onto the rock surface, altering it to become more "water-wet." nih.govtridentenergyintl.com This change in surface preference facilitates the release of the oil film from the rock, improving displacement efficiency.

Furthermore, surfactants can lead to the formation of microemulsions—thermodynamically stable, isotropic mixtures of oil, water, and surfactant. tridentenergyintl.commdpi.com In the optimal formulation, a "middle-phase" microemulsion (Winsor Type III) can form, which is in equilibrium with both excess oil and water and exhibits ultra-low IFT. researchgate.netmdpi.com The ability to form such microemulsions is a hallmark of an effective EOR surfactant. The performance of sulfonate surfactants in these applications is influenced by factors such as their molecular weight, the presence of co-surfactants or co-solvents, and reservoir conditions like temperature and salinity. niscpr.res.ingoogle.com

Table 2: Research Findings on Sulfonate Surfactants in Enhanced Oil Recovery This table presents simulated data on the effectiveness of a sulfonate surfactant, sodium 4-vinylbenzene sulfonate (SVBS), in enhancing oil recovery compared to conventional water flooding.

| Parameter | Condition | Recovery Factor (RF) | Incremental RF over Water Flooding |

| Surfactant Concentration | 0 ppm (Water Flooding) | 52.72% | - |

| 1000 ppm | 55.48% | 2.76% | |

| 2000 ppm | 56.44% | 3.72% | |

| 4000 ppm | 56.55% | 3.83% | |

| Injection Period (at 2000 ppm) | 2 years | 54.40% | 1.68% |

| 6 years | 55.65% | 2.93% | |

| 12 years | 56.92% | 4.20% | |

| Data derived from a simulation study on SVBS, a structurally related sulfonate surfactant. cetjournal.it |

In the field of mineral processing, this compound can function as a collector in froth flotation. Flotation is a physicochemical separation process that utilizes the differences in the surface hydrophobicity of various minerals. columbia.edu Surfactants, or collectors, are added to a mineral slurry to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic. mdpi.com When air is bubbled through the slurry, the now-hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off, while the hydrophilic gangue (waste) minerals remain in the pulp. columbia.edu

The effectiveness of a sulfonate collector is highly dependent on its molecular structure, particularly the nature of its hydrophobic tail. mdpi.com The hydrophilic sulfonate group (–SO3⁻) acts as the polar head that can interact with charged sites on the mineral surface, while the hydrophobic tail, in this case, the octanoyloxy-benzene group, extends outwards into the aqueous phase. mdpi.com This orientation is what imparts the necessary hydrophobicity to the mineral particle for bubble attachment.

Studies on various sulfonate-based collectors have shown that the length and structure of the hydrophobic alkyl chain significantly influence flotation performance. mdpi.com For instance, in the flotation of fluorite, researchers found that collectors with a dodecyl (C12) chain showed better performance than those with decyl (C10) or hexadecyl (C16) chains. mdpi.com The presence of a phenyl group in the hydrophobic tail, as in sodium dodecylbenzenesulfonate, was also found to improve its activity for fluorite by reducing the surface tension of the solution more effectively. mdpi.com The octanoyloxy-benzene tail of this compound combines an alkyl chain with an aromatic ring, suggesting it could offer a balance of hydrophobicity and surface activity beneficial for collecting certain minerals. The selection of the collector is crucial and must be tailored to the specific mineralogy of the ore being processed. mdpi.com

Table 3: Flotation Recovery of Fluorite with Different Sulfonate Collectors This table shows the impact of the collector's hydrophobic tail structure on the maximum flotation recovery of fluorite at a collector concentration of 8×10⁻⁴ mol/L.

| Collector | Chemical Name | Hydrophobic Tail | Max. Fluorite Recovery (%) |

| C10 | Sodium decanesulfonate | C10 Alkyl | ~55% |

| C12 | Sodium dodecylsulfonate | C12 Alkyl | ~85% |

| C16 | Sodium hexadecanesulfonate | C16 Alkyl | ~30% |

| C12B | Sodium dodecylbenzenesulfonate | C12 Alkyl + Benzene (B151609) Ring | >90% |

| Data sourced from a comparative study on sulfonate-based collectors. mdpi.com |

Development of Novel Formulation and Delivery Systems (focus on physicochemical aspects)

This compound, as an amphiphilic surfactant, is capable of forming emulsions and microemulsions, which are critical structures in various chemical applications, including synthesis, extraction, and delivery systems. Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant molecules, often in combination with a co-surfactant like an alcohol. researchgate.netnih.gov

The formation of different microemulsion types—oil-in-water (O/W, Winsor I), water-in-oil (W/O, Winsor II), or bicontinuous (Winsor III)—depends on factors such as the surfactant structure, temperature, salinity, and the oil phase. mdpi.com Studies on sulfonate surfactants have shown that the carbon chain length of co-surfactants (e.g., alcohols) and oils significantly affects the solubilization capacity and phase behavior of the microemulsion. google.com For instance, increasing the chain length of the alcohol co-surfactant can increase the hydrodynamic diameter of the microemulsion droplets. researchgate.net

The physicochemical properties of this compound, with its aromatic ring and ester linkage, would influence its packing at the oil-water interface and thus the resulting microemulsion structure. The balance between its hydrophilic sulfonate head and its hydrophobic tail (hydrophilic-lipophilic balance or HLB) dictates its preference for forming O/W or W/O microemulsions. These systems are highly valued for their large interfacial area and ability to solubilize both hydrophobic and hydrophilic compounds in a single phase, making them effective nanoreactors for chemical reactions or as vehicles for extracting compounds from complex matrices. researchgate.net

Table 4: Effect of Alcohol Co-surfactant on Microemulsion Properties This table illustrates how the carbon chain length of the alcohol co-surfactant affects the hydrodynamic diameter of microemulsion droplets formed by a sulfonate/nonionic surfactant mixture.

| Alcohol Co-surfactant | Carbon Chain Length | Average Hydrodynamic Diameter (nm) |

| n-propanol | 3 | ~12 |

| n-butanol | 4 | ~15 |

| n-pentanol | 5 | ~18 |

| n-hexanol | 6 | ~21 |

| Data derived from research on mixed sulfonate-based microemulsion systems. researchgate.net |

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously self-assemble in solution to form ordered nanostructures such as spherical micelles, cylindrical micelles, or vesicles. beloit.edu This process is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. The CMC is a key parameter that depends on the surfactant's molecular structure, temperature, and the presence of electrolytes. jkadmixtures.com

These self-assembled structures serve as effective nanocarriers for chemical encapsulation. nih.gov The hydrophobic core of a micelle provides a microenvironment capable of solubilizing and encapsulating nonpolar molecules, which are otherwise insoluble in water. Vesicles, which are spherical bilayers enclosing an aqueous core, can encapsulate both hydrophilic substances in their core and hydrophobic substances within their bilayer membrane. This encapsulation capability is crucial for protecting sensitive chemical agents from degradation, controlling their release, or delivering them to a specific target. acs.org

For example, research has demonstrated the encapsulation of anionic sulfonate surfactants within hollow nanocapsules for controlled, slow release in subsurface applications. acs.org The release can be triggered by environmental changes such as temperature or ion exchange. acs.org The self-assembly of this compound could be harnessed in a similar fashion. By tuning the solution conditions, it's possible to control the size and morphology of the resulting nanostructures, thereby tailoring their properties for specific encapsulation and release profiles in applications ranging from catalysis to environmental remediation. mdpi.comnih.gov

Table 5: Critical Micelle Concentration (CMC) of Related Sulfonate Surfactants This table provides CMC values for various benzenesulfonate (B1194179) surfactants, illustrating the influence of molecular structure and temperature on the onset of self-assembly.

| Surfactant | Temperature (°C) | CMC (M) | CMC (ppm) |

| Sodium Dodecylbenzenesulfonate (SDBS) | 25 | 3.77 x 10⁻⁴ | ~131 |

| Sodium Dodecylbenzenesulfonate (SDBS) | 30 | 3.59 x 10⁻⁴ | - |

| Sodium Dodecylbenzenesulfonate (SDBS) | 35 | 3.48 x 10⁻⁴ | - |

| Sodium Dodecylbenzenesulfonate (SDBS) | 40 | 3.33 x 10⁻⁴ | - |

| Data compiled from various conductometric and tensiometric studies. jkadmixtures.comresearchgate.net |

Vii. Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For sodium 4-(octanoyloxy)benzenesulfonate, these studies would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory analysis of degradation pathways)

Density Functional Theory (DFT) would be a powerful tool to investigate the electronic structure of the 4-(octanoyloxy)benzenesulfonate anion. Such an analysis would typically involve:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. This is crucial for predicting reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to predict sites for intermolecular interactions, such as with water molecules, counter-ions, or other surfactant molecules.

Degradation Pathway Analysis: The ester linkage in this compound is a likely site for hydrolysis, which is a key degradation pathway. DFT calculations could model the reaction mechanism of hydrolysis, determining the activation energies for both acid- and base-catalyzed processes. This would help in predicting the environmental persistence of the molecule.

Table 1: Hypothetical DFT-Calculated Parameters for 4-(octanoyloxy)benzenesulfonate Anion (Note: This table is illustrative and not based on published data for this specific compound.)

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and kinetic stability. |

| Partial Atomic Charges | - | Highlights the most electropositive and electronegative sites. |

Spectroscopic Property Simulations and Interpretation

Quantum chemical methods can simulate various types of spectra, which are invaluable for interpreting experimental data and for the structural elucidation of the compound.

Infrared (IR) and Raman Spectroscopy: Calculations would predict the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic frequencies for the sulfonate group (S=O stretches), the ester carbonyl group (C=O stretch), and the aromatic ring vibrations could be calculated and compared with experimental spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of peaks in experimentally obtained NMR spectra, providing a detailed confirmation of the connectivity of the atoms in the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a surfactant like this compound, MD simulations are indispensable for understanding its behavior in solution and at interfaces. kazanmedjournal.runih.govmdpi.comelsevierpure.com

Self-Assembly Process Modeling and Aggregate Morphology

MD simulations can model how individual surfactant molecules (unimers) in an aqueous solution spontaneously associate to form larger structures, such as micelles. These simulations would start with surfactant molecules randomly distributed in a simulation box with water and would be run for a sufficient time to observe the self-assembly process. The key outputs of such simulations would be:

Critical Micelle Concentration (CMC): While MD is not the most direct method for calculating CMC, it can provide insights into the thermodynamics of micellization.

Aggregate Morphology: The simulations would reveal the likely shape and size of the aggregates formed, such as spherical or cylindrical micelles, and how this might change with concentration.

Micellar Dynamics and Stability in Solution

Once a micelle has formed in a simulation, its dynamic properties and stability can be investigated. This would involve analyzing:

Micelle Size and Shape Fluctuations: Observing how the aggregation number (number of surfactant molecules in the micelle) and the shape of the micelle change over time.

Unimer Exchange Dynamics: Calculating the rate at which individual surfactant molecules leave and enter the micelle, which is a measure of the micelle's kinetic stability.

Water Penetration: Quantifying the extent to which water molecules penetrate the hydrophobic core of the micelle.

Intermolecular Interactions at Interfaces and within Aggregates

MD simulations provide a detailed picture of the non-covalent interactions that govern the behavior of the surfactant.

Radial Distribution Functions: These can be calculated to understand the spatial arrangement of different components around a central surfactant molecule. For example, the distribution of sodium counter-ions and water molecules around the sulfonate headgroup can be quantified.

Hydrogen Bonding: The network of hydrogen bonds between the sulfonate headgroups and surrounding water molecules can be analyzed.

Hydrophobic Interactions: The simulations would inherently model the hydrophobic effect, which drives the aggregation of the octanoyl tails in the micellar core.

Predictive Modeling of Environmental Fate and Chemical Transformation Pathways